molecular formula C14H10N4 B6176098 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 133690-91-2

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No. B6176098
CAS RN: 133690-91-2
M. Wt: 234.3
InChI Key:
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Description

4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile, also known as 4-AMBPC, is a compound that has been studied for its potential to be used in various scientific research applications. 4-AMBPC has been found to have certain biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Genotoxic Impurities in Pharmaceuticals

4'-(Azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (GTI-azide-1) is identified as a potential genotoxic impurity in active pharmaceutical ingredients of sartans with a tetrazole group. A method using high-performance liquid chromatography coupled with mass spectrometry was developed to determine GTI-azide-1 at sub-ppm levels, crucial for pharmaceutical analysis (Jireš et al., 2021).

Surface-Catalyzed Photodissociation

Research on the surface-catalyzed photodissociation of related aromatic azo compounds, including this compound, was conducted using surface-enhanced Raman scattering and quantum chemical calculations. This work provides insights into the spectroscopic data crucial for chemical applications, such as plasmon-driven azo coupling (Eom et al., 2019).

Antibacterial, Antifungal, and Antimalarial Screening

Compounds derived from this compound were synthesized and screened for their biological activities. These compounds showed promising antimalarial, antibacterial, and antifungal activities, comparable to standard drugs like quinine and ampicillin (Malani & Dholakiya, 2013).

Preparation and Environmental Considerations

Research on the preparation of biphenyl-4-carbonitrile, a related compound, highlighted environmentally friendly synthesis methods. This research offers insights into sustainable practices in chemical synthesis and pharmaceutical production (Shen Yong-jia, 2009).

Spectroscopic Characterization and Pharmacological Studies

Novel heterocyclic azo dyes derived from similar compounds were synthesized and characterized spectroscopically. Their biological screening against various microbial strains showed promising activity, contributing to the development of new pharmacological agents (Mallikarjuna & Keshavayya, 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile' involves the introduction of an azide group and a nitrile group onto a biphenyl molecule through a series of reactions.", "Starting Materials": [ "4-bromomethylbiphenyl", "NaN3", "CuSO4", "Sodium ascorbate", "Acetonitrile", "Toluene", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 4-bromomethylbiphenyl by reacting biphenyl with bromomethane in the presence of a strong base such as sodium hydroxide.", "Step 2: Conversion of 4-bromomethylbiphenyl to 4-(azidomethyl)biphenyl by reacting it with sodium azide in the presence of copper sulfate and sodium ascorbate as a reducing agent in acetonitrile.", "Step 3: Synthesis of 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile by reacting 4-(azidomethyl)biphenyl with acetonitrile in the presence of toluene and hydrochloric acid as a catalyst." ] }

CAS RN

133690-91-2

Molecular Formula

C14H10N4

Molecular Weight

234.3

Purity

99

Origin of Product

United States

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